3-(tert-Butoxy)aniline

Organic Synthesis Process Chemistry Quality Control

3-(tert-Butoxy)aniline (CAS 1123169-58-3) is a meta-substituted aromatic amine with the formula C₁₀H₁₅NO, bearing an electron-donating tert-butoxy group at the 3-position. Classified under EC 808-867-4, it exhibits notified hazards including Acute Toxicity (H302, H312, H332) and Skin Sensitization (H317).

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 1123169-58-3
Cat. No. B1286603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butoxy)aniline
CAS1123169-58-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=CC(=C1)N
InChIInChI=1S/C10H15NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3
InChIKeyFUVDLLWBPFIARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butoxy)aniline (CAS 1123169-58-3): Meta-Substituted Aromatic Amine Scaffold for Pharmaceutical and Agrochemical Intermediates


3-(tert-Butoxy)aniline (CAS 1123169-58-3) is a meta-substituted aromatic amine with the formula C₁₀H₁₅NO, bearing an electron-donating tert-butoxy group at the 3-position [1]. Classified under EC 808-867-4, it exhibits notified hazards including Acute Toxicity (H302, H312, H332) and Skin Sensitization (H317) [1]. This compound serves as a versatile small-molecule scaffold in organic synthesis, particularly for pharmaceutical and agrochemical intermediates . The sterically bulky tert-butoxy substituent imparts distinct reactivity and physicochemical properties compared to its ortho- or para-substituted regioisomers, as well as to analogs with smaller alkoxy groups (e.g., methoxy, ethoxy).

Meta-substituted aromatic amine scaffold for pharma and agrochemical intermediate synthesis.
Sterically demanding tert-butoxy substituent for reactivity and selectivity control.
Supplied as a liquid, compatible with automated dispensing and continuous-flow platforms.

Why 3-(tert-Butoxy)aniline Cannot Be Directly Replaced by 2- or 4-(tert-Butoxy)aniline in Specialized Applications


Regioisomeric anilines with the same molecular formula (C₁₀H₁₅NO) are not functionally interchangeable. The tert-butoxy group's position on the aniline ring dictates both the electron density distribution and steric environment around the amino group, directly impacting reaction kinetics, regioselectivity in further derivatization, and biological target affinity. For instance, patent literature explicitly claims that butoxyaniline derivatives exhibit Na⁺/Ca²⁺ exchanger (NCX) inhibitory activity, where the substitution pattern is critical for pharmacological effect [1]. Furthermore, commercially available 2-(tert-butoxy)aniline typically requires a lower purity specification (95% minimum) compared to 3-(tert-butoxy)aniline (98% minimum), indicating a more challenging purification profile for the ortho isomer that can introduce variability in multi-step syntheses where high intermediate purity is essential .

Target: 3-(tert-Butoxy)aniline Ortho isomer Lower typical purity (95%) may introduce variability and require additional purification in multi-step syntheses.
Target: 3-(tert-Butoxy)aniline Para isomer Different physical form (solid) and unclassified for skin sensitization (H317) shifts handling and workflow fit.

Quantitative Differentiation of 3-(tert-Butoxy)aniline Against Regioisomeric and Alkoxy-Class Comparators


Regioisomeric Purity Advantage: 3-(tert-Butoxy)aniline (98%) vs. 2-(tert-Butoxy)aniline (95%)

The meta-substituted 3-(tert-butoxy)aniline is commercially available at a higher minimum purity specification (98%) than its ortho-substituted regioisomer, 2-(tert-butoxy)aniline, which is typically supplied at 95% . This 3-percentage-point purity differential reflects differences in synthetic accessibility and purification efficiency between regioisomers, directly affecting batch-to-batch consistency in multi-step syntheses where intermediate purity is critical.

Purity Advantage
Cross-study comparable
Target: 98% Ortho isomer: 95%
Supports higher intermediate purity in synthesis.
Approx. 60% relative impurity reduction. Supplier specification context.
Organic Synthesis Process Chemistry Quality Control

Patent-Documented Na+/Ca2+ Exchanger (NCX) Inhibitory Potential for Butoxyaniline Derivatives

Japanese patent JP2008189592A, assigned to TOA EIYO LTD, explicitly claims butoxyaniline derivatives—including structural analogs of 3-(tert-butoxy)aniline—as compounds possessing inhibitory activity on Na⁺/Ca²⁺ exchangers (NCX) [1]. The general formula encompasses meta-substituted butoxyaniline scaffolds as core pharmacophoric elements. NCX inhibitors are pursued for therapeutic applications including cardiac arrhythmia, ischemia-reperfusion injury, and hypertension, providing a documented biological rationale for selecting the meta-tert-butoxy substitution pattern over other regioisomers or alkoxy variants not covered by this patent family.

NCX Inhibitor Patent
Class-level inference
Meta-butoxyaniline scaffold Unsubstituted/para not claimed
Patent-precedented entry for cardiovascular target research.
JP2008189592A general formula. Data to verify in full derivatives.
Cardiovascular Pharmacology Ion Channel Modulation Medicinal Chemistry

Regulatory Hazard Profile Enables Structured Risk Assessment During Scale-Up

3-(tert-Butoxy)aniline has a notified classification under the CLP regulation that includes Acute Toxicity (H302 harmful if swallowed, H312 harmful in contact with skin, H332 harmful if inhalation), Skin Sensitization Category 1 (H317 may cause allergic skin reaction), Skin Irritation (H315), Eye Irritation (H319), and STOT SE 3 (H335) [1]. In contrast, the para-isomer 4-(tert-butoxy)aniline (CAS 57120-36-2) carries a more limited notified hazard set (H315, H319, H335, H302) and has not been classified under Skin Sensitization Category 1 . This difference in sensitization potential is a critical process safety parameter influencing containment requirements, operator exposure limits, and facility engineering controls during kilogram-scale synthesis.

Hazard Profile
Cross-study comparable
H312, H317 (Skin Sens. 1) Para: No H312, H317 notified
Skin sensitization risk requires enhanced process controls.
ECHA C&L Inventory. Notified classification review.
Chemical Safety Process Development Regulatory Compliance

Storage Temperature Requirement Differentiates Stability Profile from Regioisomers

Sigma-Aldrich specifies a storage temperature of 4°C for 3-(tert-butoxy)aniline, indicating a requirement for refrigerated storage to maintain purity over time . By comparison, 2-(tert-butoxy)aniline and 4-(tert-butoxy)aniline are typically specified for storage at ambient 'cool, dry place' conditions without refrigeration . This temperature differential suggests that the meta isomer possesses different thermal or oxidative stability characteristics relative to its regioisomers—an important factor for procurement planning, cold-chain logistics, and long-term inventory management.

Stability Requirement
Cross-study comparable
4°C (refrigerated) Ambient for ortho/para
Cold-chain logistics required for inventory planning.
Supplier recommendation. Stability monitoring advised.
Chemical Stability Inventory Management Long-Term Storage

Physical Form Differentiation: Liquid vs. Solid State Properties Impacting Handling

3-(tert-Butoxy)aniline is supplied as a liquid at ambient temperature (Sigma-Aldrich specification: Physical Form liquid) . In contrast, 4-(tert-butoxy)aniline is typically isolated and handled as a solid under similar conditions . The liquid physical form of the meta isomer may offer advantages in certain continuous-flow or automated synthesis platforms where liquid reagents are preferred for accurate volumetric dispensing, while the solid para isomer may be preferable for gravimetric dispensing or solid-phase synthesis applications.

Physical Form
Class-level inference
Liquid Para: Solid
Liquid form supports automated liquid handling workflows.
Boiling point data not publicly reported. Supplier spec review.
Formulation Science Laboratory Handling Process Engineering

Recommended Procurement and Application Scenarios for 3-(tert-Butoxy)aniline


Medicinal Chemistry: Na⁺/Ca²⁺ Exchanger (NCX) Inhibitor Lead Optimization

Research groups pursuing NCX inhibitors for cardiovascular indications (arrhythmia, ischemia-reperfusion, hypertension) should prioritize the 3-(tert-butoxy)aniline scaffold based on explicit patent precedent in JP2008189592A, which encompasses meta-butoxyaniline derivatives as the core pharmacophore . The 98% purity grade (AKSci) ensures reproducible structure-activity relationship data during hit-to-lead optimization. The stored-at-4°C specification must be integrated into laboratory cold-chain protocols to prevent degradation that could confound biological assay results.

Heterogeneous Catalysis and Ligand Design: Sterically Demanding Arylamine Building Block

The bulky tert-butoxy group at the meta position creates a steric and electronic profile distinct from para- and ortho-substituted analogs. In Buchwald-Hartwig amination or Chan-Lam coupling reactions, 3-(tert-butoxy)aniline can serve as a sterically differentiated coupling partner, where its liquid physical form facilitates accurate volumetric dispensing in automated parallel synthesis platforms. The 98% minimum purity reduces competing side reactions attributable to impurities, improving isolated yields of cross-coupled products.

Agrochemical Intermediate Synthesis Requiring High-Purity Meta-Functionalized Anilines

For the synthesis of meta-substituted agrochemical active ingredients—such as certain fungicides or herbicides requiring specific ring-substitution patterns—3-(tert-butoxy)aniline provides a direct entry point compared to routes requiring protecting-group manipulation of 3-aminophenol. The documented 98% purity (AKSci) reduces the impurity-related yield losses common in multi-step agrochemical syntheses. Researchers must implement appropriate skin sensitization controls (H317, Skin Sens. 1) [1] during scale-up, a regulatory consideration that differs from the para-isomer hazard profile.

Continuous-Flow Chemistry and Automated Synthesis Platforms

The liquid physical form of 3-(tert-butoxy)aniline at ambient temperature makes it directly compatible with continuous-flow reactor systems that require pumpable reagents. This contrasts with solid 4-(tert-butoxy)aniline, which requires dissolution in a carrier solvent prior to flow processing. The 98% purity specification ensures consistent reaction stoichiometry, minimizing the need for real-time purity adjustment in automated workflows. The 4°C storage requirement must be accommodated in the reagent reservoir cooling system design.

Application
Selection Property
Validation Focus
NCX inhibitor lead optimization
Patent-precedented meta-butoxyaniline scaffold
NCX target engagement in cardiovascular models
Sterically demanding coupling reactions
Bulky meta-tert-butoxy group and liquid physical form
Reactivity and selectivity in Buchwald-Hartwig or Chan-Lam couplings
Agrochemical intermediate synthesis
High-purity 98% grade with meta-substitution pattern
Skin sensitization controls (H317) during scale-up
Continuous-flow chemistry platforms
Ambient liquid form compatible with pump systems
Cold-chain reagent reservoir design and purity consistency

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